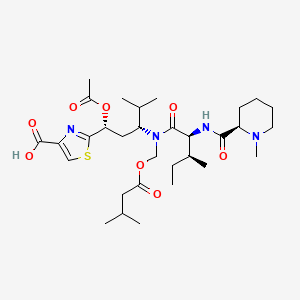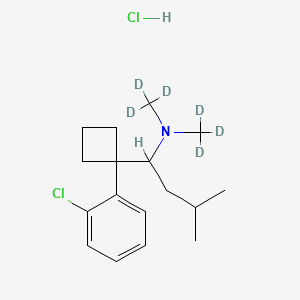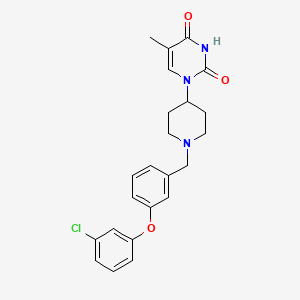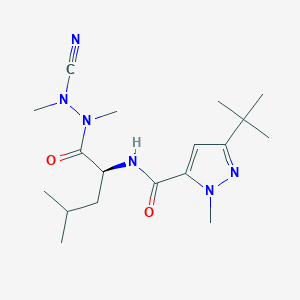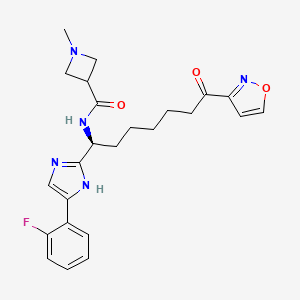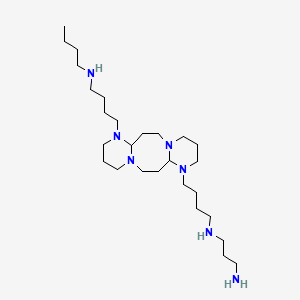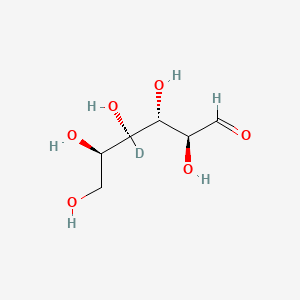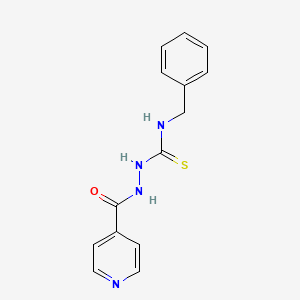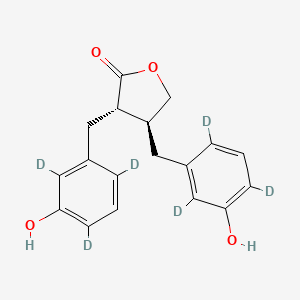
rac Enterolactone-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Enterolactone-d6 is synthesized through the deuteration of enterolactone. The process involves the incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure of enterolactone. This is typically achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of enterolactone-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium into the compound. The purity and yield of the final product are critical factors in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Enterolactone-d6 undergoes various chemical reactions, including:
Oxidation: Enterolactone-d6 can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to its dihydro form.
Substitution: Enterolactone-d6 can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro enterolactone-d6.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Enterolactone-d6 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies of metabolic pathways and pharmacokinetics.
Biology: Investigated for its role in modulating estrogenic activity and its effects on cellular processes.
Medicine: Studied for its potential anti-cancer properties, particularly in breast cancer research.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
Enterolactone-d6 exerts its effects through several mechanisms:
Estrogen Receptor Activation: It binds to estrogen receptors, particularly estrogen receptor alpha (ERα), and modulates gene expression.
DNA Repair and Apoptosis: Enterolactone-d6 acts as a radiosensitizer, impairing DNA repair and increasing apoptosis in cancer cells
Signaling Pathways: It activates the Erk1/2 and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Enterodiol: Another mammalian lignan with similar estrogenic properties.
Matairesinol: A plant lignan precursor to enterolactone.
Pinoresinol: Another plant lignan that can be metabolized to enterolactone.
Uniqueness of Enterolactone-d6
Enterolactone-d6 is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This labeling provides insights into the pharmacokinetics and metabolic pathways of enterolactone, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C18H18O4 |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
(3S,4S)-3,4-bis[(2,4,6-trideuterio-3-hydroxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1/i3D,4D,5D,6D,8D,9D |
Clé InChI |
HVDGDHBAMCBBLR-MPBXAEPNSA-N |
SMILES isomérique |
[2H]C1=CC(=C(C(=C1C[C@@H]2COC(=O)[C@H]2CC3=C(C(=C(C=C3[2H])[2H])O)[2H])[2H])O)[2H] |
SMILES canonique |
C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[2-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate](/img/structure/B12413556.png)

